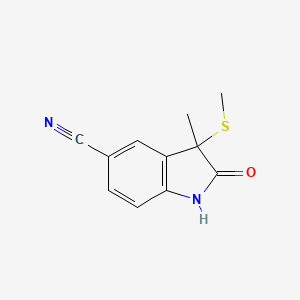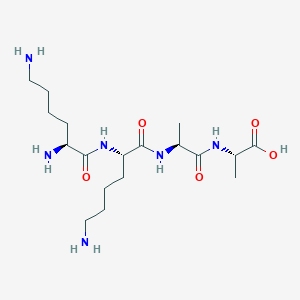
L-Lysyl-L-lysyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-lysyl-L-alanyl-L-alanine is a tetrapeptide composed of two lysine residues and two alanine residues. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The presence of both lysine and alanine residues provides unique properties that can be exploited for different purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After each coupling step, the protecting groups are removed to allow the next amino acid to be added. This process is repeated until the tetrapeptide is fully assembled .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is synthesized on a solid support, and the growing peptide chain is elongated by sequential addition of protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-lysyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield aldehydes or carboxylic acids, while reduction of the peptide bonds can produce amines .
Applications De Recherche Scientifique
L-Lysyl-L-lysyl-L-alanyl-L-alanine has several scientific research applications:
Biochemistry: It can be used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Materials Science: It can be used in the development of biomaterials and nanomaterials for various applications.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-lysyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The lysine residues can interact with negatively charged molecules, while the alanine residues provide structural stability. This interaction can modulate various biological processes, including enzyme activity and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-lysyl-L-alanine: A dipeptide composed of lysine and alanine residues.
L-alanyl-L-glutamine: A dipeptide composed of alanine and glutamine residues.
N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-triglycine)-D-alanyl-D-alanine: A complex peptide involved in bacterial cell wall synthesis
Uniqueness
The presence of two lysine residues allows for strong interactions with negatively charged molecules, while the two alanine residues contribute to the structural stability of the peptide .
Propriétés
Numéro CAS |
61257-61-2 |
|---|---|
Formule moléculaire |
C18H36N6O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H36N6O5/c1-11(15(25)23-12(2)18(28)29)22-17(27)14(8-4-6-10-20)24-16(26)13(21)7-3-5-9-19/h11-14H,3-10,19-21H2,1-2H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
HLMVCWKLRWKYDB-XUXIUFHCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
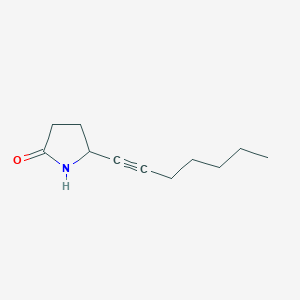
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)
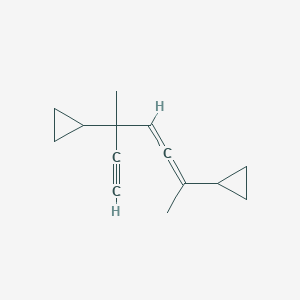
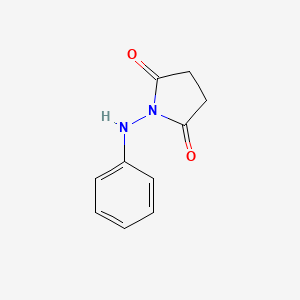
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
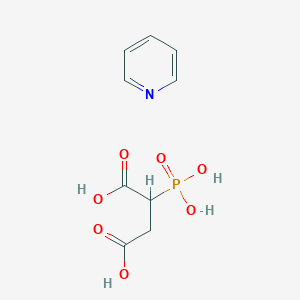
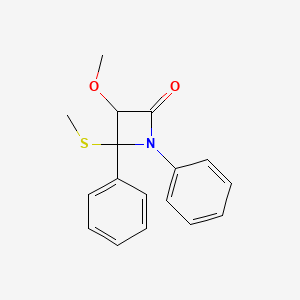
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
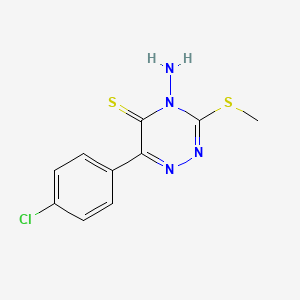
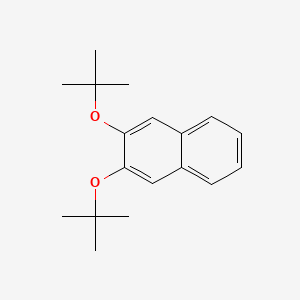
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
